amino}propanoic acid CAS No. 1347875-15-3](/img/structure/B2749018.png)

2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

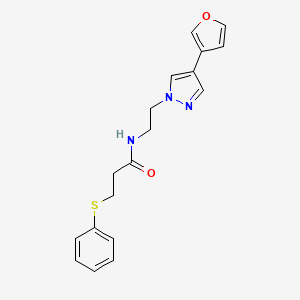

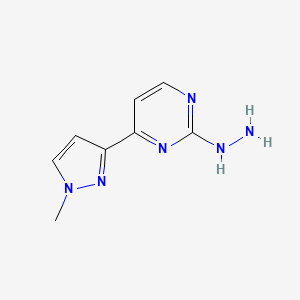

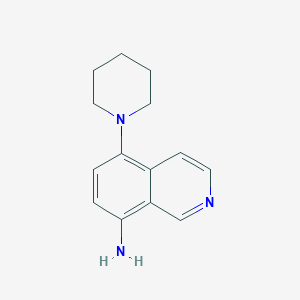

“2-{(Tert-butoxy)carbonylamino}propanoic acid” is a compound with the molecular formula C11H21NO4 . It is also known as L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-propyl .

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular weight of “2-{(Tert-butoxy)carbonylamino}propanoic acid” is 231.29 . More detailed structural analysis may require advanced spectroscopic techniques and computational modeling.Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Aplicaciones Científicas De Investigación

Synthesis of Enantiomerically Pure Compounds

2-{(Tert-butoxy)carbonylamino}propanoic acid is instrumental in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). These compounds are vital for various applications in synthetic organic chemistry and medicinal chemistry. For example, the brominations of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids with N-bromosuccinimide under radical-chain reaction conditions have been explored to obtain products useful for further conversion into chiral derivatives of pyruvic acid and other valuable compounds (Zimmermann & Seebach, 1987).

Polymer Synthesis

The compound also finds applications in polymer science, specifically in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, are utilized to produce polymers with unique properties, including significant specific rotation and circular dichroism signals, indicating a helical conformation of the resulting polymers. This area of research highlights the potential of amino acid-based polyacetylenes in material science and engineering (Gao, Sanda, & Masuda, 2003).

Medicinal Chemistry and Probes

In medicinal chemistry, derivatives of 2-{(Tert-butoxy)carbonylamino}propanoic acid have been synthesized for use in probes and the development of therapeutic agents. The incorporation of perfluoro-tert-butyl groups into amino acids, such as in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, allows for sensitive detection by 19F NMR, which is advantageous for probing molecular interactions in medicinal chemistry research (Tressler & Zondlo, 2014).

Chiral Controllers in Organic Synthesis

Moreover, 2-{(Tert-butoxy)carbonylamino}propanoic acid derivatives serve as chiral controllers in organic synthesis, demonstrating the compound's versatility in facilitating enantioselective reactions. This is crucial for the production of chiral compounds with high purity, which are essential in various pharmaceutical applications (Jimeno, Pastó, Riera, & Pericàs, 2003).

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine group, which can then participate in further biochemical reactions.

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of immune responses. The compound’s role in these pathways is likely related to its ability to donate a protected amine group, which can be incorporated into peptides.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it might have good bioavailability

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of a base is required for the addition of the Boc group to amines . Moreover, the compound’s solubility in various solvents suggests that its action might be influenced by the polarity of the environment

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-12(8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFHLUQGWPTHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(C)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile](/img/structure/B2748935.png)

![1-(Benzenesulfonyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2748942.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)